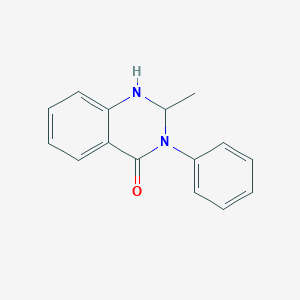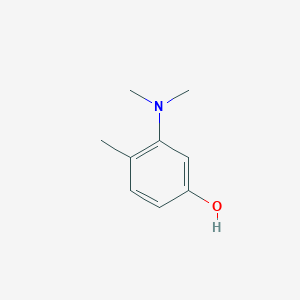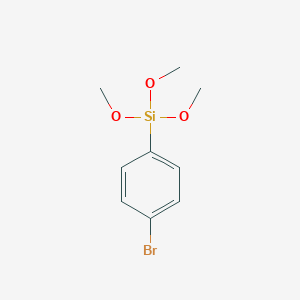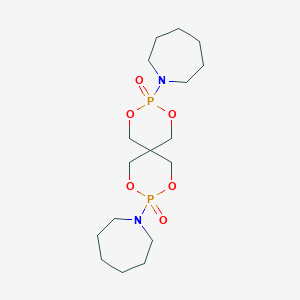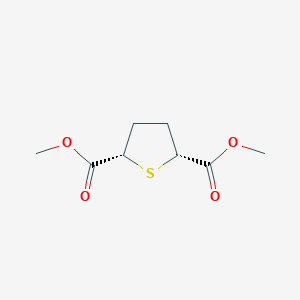
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester, also known as THTD, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester modulates NMDA receptor activity by binding to a specific site on the receptor known as the glycine binding site. Specifically, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester enhances the binding of glycine to the receptor, which increases the activity of the receptor. This in turn leads to increased synaptic plasticity and improved learning and memory.
Biochemische Und Physiologische Effekte
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been shown to have a number of biochemical and physiological effects. In addition to modulating NMDA receptor activity, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting the growth and survival of neurons. (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has also been shown to increase the activity of antioxidant enzymes, which can help protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester in lab experiments is that it is relatively easy to synthesize and purify. Additionally, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has a well-defined mechanism of action, which makes it a useful tool for studying NMDA receptor function. However, one limitation of using (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester is that it may not accurately reflect the effects of endogenous glycine on NMDA receptor activity, as (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester binds to a different site on the receptor than glycine.
Zukünftige Richtungen
There are a number of potential future directions for research on (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester. One area of interest is the potential use of (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester and its effects on neuronal function. Finally, the development of more selective (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester analogs could provide additional tools for studying NMDA receptor function.
Synthesemethoden
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester can be synthesized through a multi-step process starting from L-cysteine. First, L-cysteine is reacted with methyl vinyl sulfide to form a thiol-ene adduct. The adduct is then oxidized to form the corresponding sulfoxide, which is subsequently reduced to the sulfide. The sulfide is then reacted with maleic anhydride to form (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been studied for its potential applications in neuroscience research. Specifically, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and learning and memory. (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from glutamate-induced excitotoxicity.
Eigenschaften
CAS-Nummer |
19438-91-6 |
|---|---|
Produktname |
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester |
Molekularformel |
C8H12O4S |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
dimethyl (2S,5R)-thiolane-2,5-dicarboxylate |
InChI |
InChI=1S/C8H12O4S/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI-Schlüssel |
UBSQOGXCPUUNJW-OLQVQODUSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC[C@H](S1)C(=O)OC |
SMILES |
COC(=O)C1CCC(S1)C(=O)OC |
Kanonische SMILES |
COC(=O)C1CCC(S1)C(=O)OC |
Synonyme |
(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



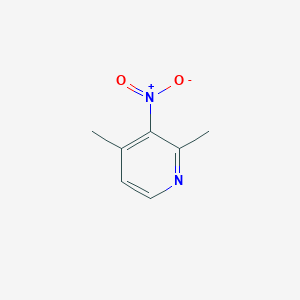
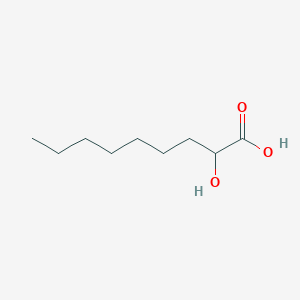
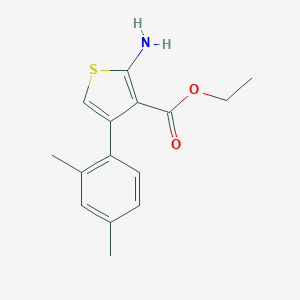

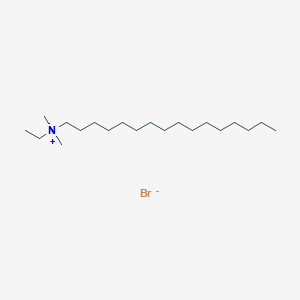
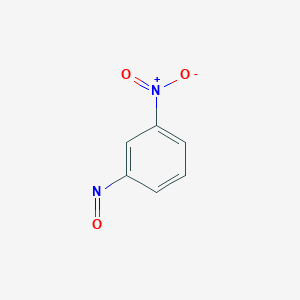
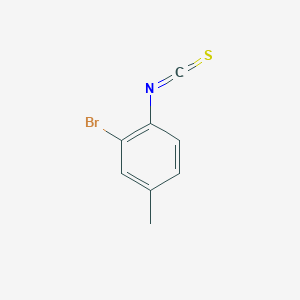
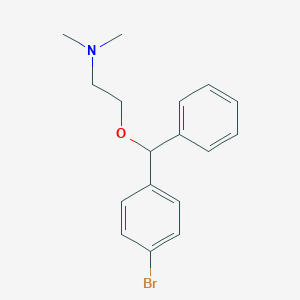
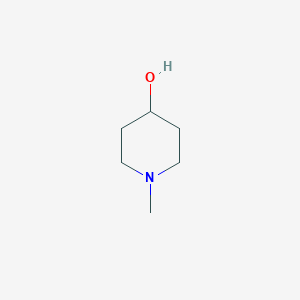
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
